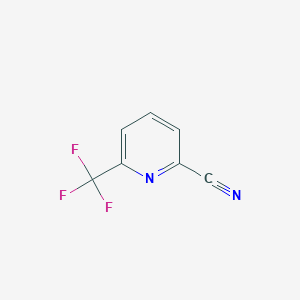

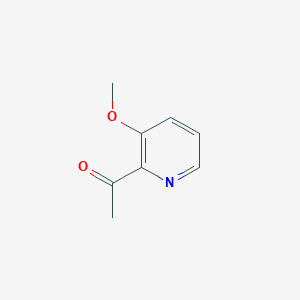

![molecular formula C7H6N2O B1321901 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 40107-95-7](/img/structure/B1321901.png)

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

概要

説明

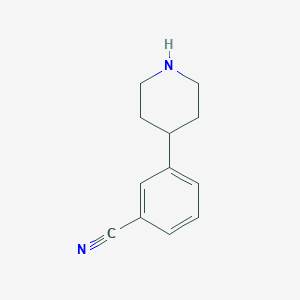

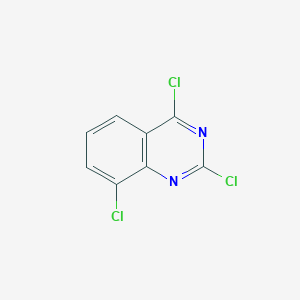

“1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound with the CAS Number: 40107-95-7 and a molecular weight of 134.14 . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of new derivatives of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” has been reported in the scientific literature . Eight compounds were synthesized and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” consists of a pyrrole moiety fused to a pyridine nucleus . The InChI Code is 1S/C7H6N2O/c10-7-6-4-8-2-1-5 (6)3-9-7/h1-2,4H,3H2, (H,9,10) .Chemical Reactions Analysis

The chemical reactions of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” derivatives have been studied. These derivatives have shown potential as analgesic and sedative agents . The relationship between the chemical structure of imides and their analgesic and sedative properties has been investigated .Physical And Chemical Properties Analysis

“1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 134.14 .科学的研究の応用

Synthesis of Pyrazolopyridine Derivatives

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one: serves as a key intermediate in the synthesis of pyrazolopyridine derivatives. These derivatives are of significant interest due to their potential pharmacological properties. The methods for synthesizing these compounds are diverse, with each approach offering its own set of advantages and limitations .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one have been evaluated for their efficacy as FGFR inhibitors. Abnormal FGFR signaling is implicated in various types of cancers, and targeting this pathway is a promising strategy for cancer therapy. Certain derivatives have shown potent activities against FGFR1, 2, and 3, making them potential lead compounds for further drug development .

Anticancer Activity

The compound’s derivatives have been studied for their anticancer activity, particularly in breast cancer cell lines. They have been found to inhibit cell proliferation and induce apoptosis, as well as inhibit migration and invasion of cancer cells, which are crucial steps in cancer metastasis .

Organ Development and Angiogenesis

The FGF–FGFR axis, which can be modulated by 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one derivatives, plays a critical role in organ development and angiogenesis. This axis is involved in signal transduction pathways that regulate these processes, and its modulation has implications for treating developmental disorders and diseases characterized by abnormal angiogenesis .

Cell Proliferation and Migration

The derivatives of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one have been shown to affect cell proliferation and migration. These properties are important not only for cancer treatment but also for wound healing and tissue regeneration, where controlled cell growth and movement are necessary .

Drug Optimization and Development

Due to its structural versatility, 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a valuable scaffold for drug optimization. Its derivatives can be modified to improve pharmacokinetic properties, increase efficacy, and reduce toxicity, thereby aiding in the development of more effective therapeutic agents .

Safety and Hazards

将来の方向性

The broad spectrum of pharmacological properties of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” derivatives is the main reason for developing new compounds containing this scaffold . Future research may focus on exploring its potential in treating diseases of the nervous and immune systems, and its antidiabetic, antimycobacterial, antiviral, and antitumor activities .

作用機序

Target of Action

The primary target of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.

特性

IUPAC Name |

1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSODFDWJFAKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=NC=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608214 | |

| Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one | |

CAS RN |

40107-95-7 | |

| Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffold in medicinal chemistry?

A: The 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one framework serves as a versatile building block in drug discovery. Its presence in various biologically active molecules highlights its potential in targeting a range of therapeutic areas. For instance, this scaffold is found in inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), an enzyme implicated in various diseases [].

Q2: How does the absolute configuration of the pyrrolopiperidine fragment influence its biological activity?

A: A study utilized (R)-(−)-Mosher acid chloride to determine the absolute configuration of a synthesized derivative of 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one []. This highlights the importance of chirality in drug design, as different enantiomers can exhibit varying pharmacological profiles. Understanding the specific stereochemical requirements for target interaction is crucial for optimizing drug efficacy and safety.

Q3: Can you elaborate on the synthetic strategies employed for constructing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one core?

A: Researchers have developed innovative synthetic routes to access this scaffold. One notable approach involves a ruthenium-catalyzed [2 + 2 + 2] cyclotrimerization reaction between a diyne and an alkoxycarbonyl isocyanate, showcasing the utility of transition-metal catalysis in complex molecule synthesis []. Another method focuses on the synthesis of the isonicotinoylnicotinamide scaffolds found in naturally occurring isoniazid-NAD(P) adducts, highlighting the relevance of this framework in understanding biological processes [].

Q4: What analytical techniques are commonly employed for characterizing compounds containing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one moiety?

A: Various techniques are crucial for characterizing these compounds. X-ray crystallography was utilized to elucidate the three-dimensional structure of a synthesized derivative, providing insights into its conformation and intermolecular interactions, including hydrogen bonding with a water molecule []. Additional methods like NMR spectroscopy and mass spectrometry are likely employed to confirm the identity and purity of synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)